molecular formula C15H17N5O3S2 B2737429 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1170885-86-5

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Numéro de catalogue: B2737429
Numéro CAS: 1170885-86-5
Poids moléculaire: 379.45
Clé InChI: RUXDBRGKWJVMGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N5O3S2 and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzothiazole core, a pyrazole ring, and a sulfamoyl group. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Core : This is achieved through the reaction of 2-aminothiophenol with appropriate aldehydes under acidic conditions.
  • Introduction of the Sulfamoyl Group : Dimethylsulfamoyl chloride is reacted with the benzothiazole derivative in the presence of a base such as triethylamine.
  • Attachment of the Pyrazole Moiety : The final step involves acylation with ethyl pyrazole derivatives to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to bind effectively to enzymes or receptors, potentially inhibiting their activity. Molecular docking studies indicate that it fits well into the active sites of various enzymes, blocking their functions and leading to therapeutic effects.

Anticancer Properties

Research has shown that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing benzothiazole and pyrazole moieties have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In particular, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds derived from similar scaffolds have demonstrated IC50 values in the low micromolar range against COX-1 and COX-2, indicating their potential for treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Snake Venom Toxicity : A study explored the inhibitory effects of benzothiazole derivatives on snake venom activities. Compounds similar to this compound were shown to significantly reduce hemolytic and proteolytic activities induced by Bothrops jararaca venom, suggesting potential applications in antivenom therapy .
  • Antibacterial Activity : Other related compounds have exhibited significant antibacterial properties against various strains of bacteria. For example, structural analogs were effective against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Research Findings Summary Table

Activity Type Mechanism IC50 Values References
AnticancerInduces apoptosisLow micromolar range
Anti-inflammatoryInhibits COX enzymes11.34 µM (COX-1)
Inhibition of Snake VenomReduces hemolytic/proteolytic activitiesSignificant reduction
AntibacterialEffective against various bacteriaVaries by strain

Applications De Recherche Scientifique

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of compounds related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide. For instance:

  • Synthesis and Evaluation : A series of derivatives were synthesized, which demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds with specific substitutions showed IC50 values as low as 11.21 µM for COX-1 inhibition, indicating potent anti-inflammatory effects .
CompoundIC50 (µM)Target
Compound A11.34COX-1
Compound B11.21COX-1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Testing Against Bacteria and Fungi : Studies reported that derivatives exhibited activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The presence of the sulfamoyl group was crucial for enhancing antimicrobial efficacy .
PathogenActivity Observed
E. coliEffective
S. aureusEffective
C. albicansEffective

Anticancer Potential

Research has indicated that derivatives of this compound may possess anticancer properties:

  • Mechanism of Action : The compound's ability to inhibit certain pathways involved in tumor growth has been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although further research is required to elucidate the exact mechanisms .

Case Study 1: Anti-inflammatory Derivatives

A study synthesized multiple derivatives based on the core structure of this compound. These compounds were tested for their ability to inhibit inflammatory mediators like TNF-α and IL-6. The results indicated that specific modifications led to enhanced anti-inflammatory effects compared to standard drugs like indomethacin .

Case Study 2: Antimicrobial Evaluation

In another significant study, researchers focused on the antimicrobial efficacy of synthesized derivatives against a panel of bacterial strains. The results showed that certain compounds had superior activity compared to existing antibiotics, suggesting their potential as new therapeutic agents .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfamoyl Group

The N,N-dimethylsulfamoyl moiety (-SO2_2NMe2_2) undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with Amines :
    Treatment with primary or secondary amines (e.g., morpholine, piperidine) replaces the dimethylamino group, forming new sulfonamide derivatives.

ReagentConditionsProductYield
PiperidineK2_2CO3_3, DMF, 80°CN-(6-(piperidin-1-ylsulfonyl)benzothiazol-2-yl)-...72%
MorpholineEtOH, reflux, 12hN-(6-(morpholinosulfonyl)benzothiazol-2-yl)-...68%

This reactivity is critical for modifying the compound’s solubility and biological targeting.

Condensation Reactions at the Carboxamide

The carboxamide group participates in condensation reactions, forming imine or hydrazone derivatives:

  • Claisen-Schmidt Condensation :
    Reacts with aldehydes (e.g., benzaldehyde) in the presence of KOH to yield α,β-unsaturated ketones .

AldehydeCatalystConditionsProductYield
BenzaldehydeKOHEtOH, 60°C, 6h(E)-N-(6-(SO2_2NMe2_2)benzothiazol-2-yl)-...65%

This reaction expands the compound’s π-conjugation, enhancing its potential as a fluorescent probe .

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The benzothiazole ring undergoes electrophilic substitution, particularly at the 5- and 7-positions:

  • Nitration :
    Nitration with HNO3_3/H2_2SO4_4 introduces nitro groups, which can be reduced to amines for further functionalization.

ReagentConditionsPositionProductYield
HNO3_3/H2_2SO4_40°C, 2h55-nitro derivative58%
  • Halogenation :
    Bromination with Br2_2/FeBr3_3 yields 5-bromo derivatives, useful in Suzuki couplings.

Coupling Reactions via the Pyrazole Ring

The pyrazole ring’s C-4 position undergoes cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

Boronic AcidCatalystConditionsProductYield
Phenylboronic acidPd(PPh3_3)4_4DME, 80°C, 12h4-phenylpyrazole derivative75%

This modification tailors the compound’s steric and electronic properties for target binding .

Hydrolysis of the Carboxamide

Under acidic or basic conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid:

  • Acidic Hydrolysis :
    HCl (6M) at reflux converts the carboxamide to a carboxylic acid, enabling further esterification.

ConditionsProductYield
HCl (6M), reflux5-carboxylic acid derivative82%

Reduction of Functional Groups

  • Nitro Group Reduction :
    Catalytic hydrogenation (H2_2, Pd/C) reduces nitro groups to amines, facilitating secondary reactions.

ReagentConditionsProductYield
H2_2, Pd/CEtOH, 25°C, 4h5-aminobenzothiazole90%

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or strong oxidants:

  • Photodegradation :
    UV irradiation (254 nm) in methanol results in cleavage of the sulfamoyl group, forming sulfonic acid derivatives.

Key Findings

  • The sulfamoyl group’s reactivity enables modular derivatization for drug discovery.

  • Cross-coupling at the pyrazole ring enhances bioactivity by introducing aromatic pharmacophores .

  • Hydrolysis and condensation reactions provide pathways to prodrug formulations .

Q & A

Basic Research Questions

Q. What are the core synthetic strategies for constructing the benzo[d]thiazole-2-yl moiety in this compound?

The benzo[d]thiazole core can be synthesized via sulfur-directed ortho-lithiation of 2-chlorothiazole derivatives, followed by nucleophilic coupling with isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate). Subsequent amide nitrogen protection using NaH and 4-methoxybenzyl chloride enables further functionalization . For the sulfamoyl group at position 6, sulfonation with dimethylsulfamoyl chloride under controlled conditions is recommended.

Q. How is the pyrazole-5-carboxamide subunit typically synthesized and integrated?

The pyrazole ring is often formed via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. Carboxamide installation involves coupling the pyrazole intermediate with activated carboxylic acids (e.g., acid chlorides) or via mixed carbonic anhydride methods. NaH-mediated alkylation introduces the ethyl group at the N1 position .

Q. What spectroscopic methods are essential for structural confirmation?

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for benzo[d]thiazole) and pyrazole carbons (δ 140–160 ppm).
  • IR : Confirm sulfonamide (1320–1160 cm⁻¹, S=O stretching) and carboxamide (1650–1680 cm⁻¹, C=O stretching).
  • Elemental analysis : Validate C, H, N, S content (±0.3% tolerance vs. theoretical) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclization steps in related carboxamide derivatives?

Cyclization efficiency depends on solvent polarity and catalyst choice. For example, acetonitrile under reflux (1–3 min) promotes rapid intermediate formation, while DMF with iodine and triethylamine facilitates sulfur elimination during thiadiazole ring closure . Microwave-assisted synthesis (100–120°C, 30 min) may enhance yields by 15–20% compared to conventional heating.

Q. How should researchers resolve discrepancies between experimental and theoretical elemental analysis data?

Discrepancies >0.5% suggest incomplete purification or side reactions. Repurify via silica gel chromatography (hexane/ethyl acetate gradient) and cross-validate with high-resolution mass spectrometry (HRMS). For persistent issues, consider X-ray crystallography to confirm molecular packing and stoichiometry .

Q. What strategies mitigate competing side reactions during sulfamoylation of the benzo[d]thiazole core?

Competing sulfonation at unintended positions can be minimized by:

  • Pre-blocking reactive sites (e.g., O-methylation of hydroxyl groups).
  • Using bulky bases (e.g., 2,6-lutidine) to direct sulfamoylation to the para position.
  • Monitoring reaction progress via TLC (Rf shift from 0.2 to 0.5 in 3:1 DCM/MeOH) .

Q. How can computational methods aid in predicting biological activity or binding modes?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) can model interactions between the pyrazole-thiazole scaffold and active sites. Focus on hydrogen bonding (sulfamoyl group with Lys/Arg residues) and π-π stacking (benzothiazole with hydrophobic pockets). Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. Data Contradiction and Validation

Q. How to interpret conflicting NMR data for regiochemical assignment in pyrazole-thiazole hybrids?

Ambiguous NOESY/ROESY correlations may arise from conformational flexibility. Use 2D HMBC to identify long-range couplings (e.g., pyrazole C5 to carboxamide NH). For unresolved cases, synthesize regiochemical isomers and compare experimental vs. DFT-calculated NMR shifts (B3LYP/6-311+G(d,p)) .

Q. What analytical workflows address low purity in final compounds after column chromatography?

  • HPLC-DAD : Use a C18 column (MeCN/H2O + 0.1% TFA) to quantify impurities.
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/n-hexane) to remove persistent byproducts.
  • LC-MS : Identify co-eluting impurities via fragmentation patterns (e.g., m/z corresponding to desulfonated analogs) .

Q. Methodological Tables

Table 1. Key Reaction Conditions for Sulfamoylation

ParameterOptimal ValueImpact on Yield
Base2,6-Lutidine↑ Selectivity
Temperature0–5°C↓ Side reactions
SolventAnhydrous DCM↑ Solubility
Reaction Time2–4 hr≥85% Yield
Adapted from

Table 2. Comparative Analytical Techniques

TechniquePurposeDetection Limit
HRMS (ESI+)Molecular formula confirmation0.1 ppm
X-ray CrystallographyAbsolute configuration determination0.01 Å resolution
HPLC-UV (254 nm)Purity assessment0.5% impurities
Adapted from

Propriétés

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S2/c1-4-20-12(7-8-16-20)14(21)18-15-17-11-6-5-10(9-13(11)24-15)25(22,23)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXDBRGKWJVMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.